N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide
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Overview
Description
N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzo[d]thiazole core, which is known for its biological activity and potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide is the nuclear factor (erythroid-derived 2)-like 2 (NRF2) . NRF2 is a transcription factor that plays a crucial role in cellular defense against oxidative stress by inducing the expression of antioxidant response element-dependent genes .
Mode of Action
This compound: activates NRF2 by disrupting its interaction with Kelch-like ECH-associated protein 1 (KEAP1) . KEAP1 is a substrate adaptor protein for a Cullin 3-dependent E3 ubiquitin ligase complex, which targets NRF2 for ubiquitination and subsequent degradation . By interfering with the KEAP1’s Kelch domain, the compound prevents NRF2 degradation, leading to its accumulation and activation .
Biochemical Pathways
The activation of NRF2 by This compound affects various biochemical pathways. NRF2 activation leads to the transcription of numerous antioxidant response element-dependent genes, including NQO1 and HO-1 . These genes play a crucial role in the cellular defense against oxidative stress .
Pharmacokinetics
The ADME properties of This compound The compound has been found to be metabolically stable in human, rat, and mouse liver microsomes . This suggests that the compound may have good bioavailability.
Result of Action
The activation of NRF2 by This compound results in anti-inflammatory activity. The compound has been shown to reverse the elevated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, and IFN-γ) and inflammatory mediators (PGE2, COX-2, and NF-κB) in Escherichia coli Lipopolysaccharide (LPS Ec)-stimulated RAW 264.7 cells .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It is known that the compound is stable at room temperature and can dissolve in some polar solvents such as methanol and ethanol . This suggests that the compound’s action might be influenced by the solvent environment and temperature.
Biochemical Analysis
Biochemical Properties
The compound N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide has been found to exhibit NRF2 activation through NQO1 enzymatic activity and mRNA expression of NQO1 and HO-1 in Hepa-1c1c7 cells . The compound disrupts the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2 via interfering with the KEAP1’s Kelch domain .
Cellular Effects
In cellular studies, this compound has shown anti-inflammatory activity in Escherichia coli Lipopolysaccharide (LPS Ec)-stimulated RAW 264.7 cells . The anti-inflammatory activity of the compound was associated with its ability to activate NRF2 .
Molecular Mechanism
At the molecular level, this compound exerts its effects by activating NRF2, a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation . The compound disrupts the interaction between KEAP1 and NRF2, thereby activating NRF2 .
Temporal Effects in Laboratory Settings
The compound this compound has been found to be metabolically stable in human, rat, and mouse liver microsomes and showed optimum half-life (T 1/2) and intrinsic clearance (Cl int) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditionsCommon reagents used in these reactions include thionyl chloride, p-toluenesulfonyl chloride, and various amines .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[d]thiazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Various nucleophiles, including amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene: Known for its anti-inflammatory activity and NRF2 activation.
N-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine: Another benzo[d]thiazole derivative with potential biological activity.
Uniqueness
N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide is unique due to its dual kinase inhibitory activity, which makes it a promising candidate for therapeutic applications in oncology and other fields .
Properties
IUPAC Name |
3-(4-methylphenyl)sulfanyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS2/c1-12-3-6-14(7-4-12)22-10-9-17(21)20-18-19-15-8-5-13(2)11-16(15)23-18/h3-4,6-7,13H,5,8-11H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUYNRQEPLFOAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)CCSC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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